![molecular formula C9H7ClF3NO B1363453 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 2707-23-5](/img/structure/B1363453.png)
2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the empirical formula C9H7ClF3NO and a molecular weight of 237.61 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide” can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F
. This indicates that the molecule consists of an acetamide group (CC(=O)N) attached to a chloro-trifluoromethyl-phenyl group (c1ccc(cc1Cl)C(F)(F)F). Physical And Chemical Properties Analysis
“2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide” is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density are not available in the resources.Scientific Research Applications
Potential as Pesticides
- Research has explored the use of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide, for their potential as pesticides. X-ray powder diffraction characterization of these compounds suggests their possible application in this area (Olszewska, Pikus, & Tarasiuk, 2008).
Structural and Conformational Studies
- The conformations of similar acetamide compounds have been studied through dipole moment method and quantum chemical calculations, providing insights into their molecular structures and potential applications in material sciences or molecular engineering (Ishmaeva et al., 2015).
Antibacterial Properties
- A study synthesized various N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound structurally related to 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide. These compounds demonstrated potential as antibacterial agents against both gram-positive and gram-negative bacteria (Desai et al., 2008).
Synthesis and Characterization
- The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide, a related compound, have been described, providing a framework for the synthesis and study of similar acetamides (Zhong-cheng & Wan-yin, 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
As a biochemical used in proteomics research , it may influence protein-related pathways, but specific details are currently lacking.
Result of Action
properties
IUPAC Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXKHTOSJBCCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371378 | |
Record name | 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | |
CAS RN |
2707-23-5 | |
Record name | 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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